2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane
Description
2,5,9,12,16,19,23,26-Octaazaspiro[1313]heptacosane is a complex organic compound characterized by its unique spiro structure
Properties
CAS No. |
109356-09-4 |
|---|---|
Molecular Formula |
C19H44N8 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2,5,9,12,16,19,23,26-octazaspiro[13.13]heptacosane |
InChI |
InChI=1S/C19H44N8/c1-3-20-7-11-24-15-19(16-25-12-8-21-4-1)17-26-13-9-22-5-2-6-23-10-14-27-18-19/h20-27H,1-18H2 |
InChI Key |
VBYBLNVYWLNCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCC2(CNCCNC1)CNCCNCCCNCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include amines, aldehydes, and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents that facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane can be compared with other similar compounds, such as:
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane-6,8,20,22-tetraone: This compound has additional functional groups that may alter its chemical properties and reactivity.
Heptacosane: Although structurally different, heptacosane can serve as a reference for understanding the unique features of the spiro structure in 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane.
The uniqueness of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane lies in its spiro structure, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
